1-(4-Bromophenyl)octan-1-ol
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Overview
Description
1-(4-Bromophenyl)octan-1-ol is an organic compound with the molecular formula C14H21BrO It is a derivative of octanol, where a bromophenyl group is attached to the first carbon of the octanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)octan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl chloride with octanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)octan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(4-bromophenyl)octan-1-one.
Reduction: Formation of 1-(phenyl)octan-1-ol.
Substitution: Formation of compounds like 1-(4-methoxyphenyl)octan-1-ol or 1-(4-cyanophenyl)octan-1-ol.
Scientific Research Applications
1-(4-Bromophenyl)octan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)octan-1-ol involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Phenyl-octan-1-ol: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-(4-Methoxyphenyl)octan-1-ol: Contains a methoxy group instead of a bromine atom, affecting its chemical properties and applications.
1-(4-Cyanophenyl)octan-1-ol: The presence of a cyano group introduces different electronic effects and reactivity.
Uniqueness: 1-(4-Bromophenyl)octan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C14H21BrO |
---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
1-(4-bromophenyl)octan-1-ol |
InChI |
InChI=1S/C14H21BrO/c1-2-3-4-5-6-7-14(16)12-8-10-13(15)11-9-12/h8-11,14,16H,2-7H2,1H3 |
InChI Key |
MUZFFRNVLQDPDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
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